In-depth Technical Guide: DL-2-Methylbutyric acid-13C2
In-depth Technical Guide: DL-2-Methylbutyric acid-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic significance of DL-2-Methylbutyric acid-13C2. This isotopically labeled compound is a valuable tool in metabolic research, particularly in studies involving branched-chain amino acid catabolism and gut microbiome activity.
Core Chemical Properties
DL-2-Methylbutyric acid-13C2 is a stable isotope-labeled version of 2-methylbutyric acid, a branched-chain fatty acid. The inclusion of two carbon-13 isotopes makes it an ideal internal standard or tracer for mass spectrometry-based analyses.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃¹³C₂H₁₀O₂ | MedChemExpress[1][2] |
| Molecular Weight | 104.12 g/mol | MedChemExpress[1][2] |
| Unlabeled CAS Number | 116-53-0 | MedChemExpress[1][2] |
| SMILES Notation | O=C(O)C(C)[13CH2][13CH3] | MedChemExpress[1][3] |
| Appearance | Clear, colorless to pale yellow liquid | (unlabeled)[4] |
| Boiling Point | ~177 °C | (unlabeled)[5] |
| Density | ~0.937 g/cm³ at 20°C | (unlabeled)[4] |
| Solubility | Slightly soluble in water; soluble in organic solvents | (unlabeled)[4] |
Note: Physical properties such as appearance, boiling point, density, and solubility are for the unlabeled compound and should be considered as close approximations for the labeled counterpart.
Metabolic Significance and Signaling Pathways
2-Methylbutyric acid is a product of the catabolism of the branched-chain amino acids (BCAAs) leucine (B10760876) and isoleucine.[6][7][8] These pathways are significant in various organisms, from bacteria to humans, and play a role in energy metabolism and the production of flavor and aroma compounds.
Leucine Catabolism to 2-Methylbutyric Acid
In some bacteria, under conditions of nutrient starvation, leucine can be catabolized to 2-methylbutyric acid.[6][9] This pathway involves a series of enzymatic reactions that convert leucine into intermediates that eventually yield 2-methylbutyryl-CoA, which is then hydrolyzed to 2-methylbutyric acid.
Isoleucine Catabolism to 2-Methylbutyric Acid
The more conventional pathway for the production of 2-methylbutyric acid is through the catabolism of isoleucine.[10][11] This metabolic route is active in a wide range of organisms.
Experimental Protocols
DL-2-Methylbutyric acid-13C2 is primarily used as an internal standard for the quantification of unlabeled 2-methylbutyric acid and other short-chain fatty acids (SCFAs) in biological matrices. Below are representative protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification by GC-MS
This protocol outlines a derivatization-free method for the analysis of SCFAs.
1. Sample Preparation:
-
For aqueous samples, no derivatization is necessary.[12]
-
For complex matrices like plasma or tissue homogenates, a liquid-liquid extraction is recommended.
-
Spike the sample with a known concentration of DL-2-Methylbutyric acid-13C2.
-
Acidify the sample to protonate the fatty acids, increasing their volatility.
2. GC-MS Analysis:
-
Column: A wax-type capillary column (e.g., SH-WAX, 60 m x 0.25 mm I.D., 0.5 µm film thickness) is suitable.[12]
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 55°C) and ramp up to a higher temperature (e.g., 190°C) to separate the SCFAs.[13]
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity. Monitor characteristic ions for both the analyte and the internal standard.
3. Data Analysis:
-
Integrate the peak areas for the target analyte and DL-2-Methylbutyric acid-13C2.
-
Calculate the concentration of the analyte based on the response factor relative to the internal standard.
Quantification by LC-MS/MS
For LC-MS/MS analysis, derivatization is often employed to improve chromatographic retention and ionization efficiency.
1. Sample Preparation and Derivatization:
-
Extract SCFAs from the sample matrix.
-
Add DL-2-Methylbutyric acid-13C2 as an internal standard.
-
Derivatize the SCFAs using an appropriate reagent, such as aniline (B41778) or 3-nitrophenylhydrazine (B1228671) (3-NPH).[14][15] This is typically done in the presence of a coupling agent like EDC.
2. LC-MS/MS Analysis:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., formic acid), is typical.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-product ion transitions for the derivatized analyte and the internal standard.
3. Data Analysis:
-
Similar to GC-MS, quantify the analyte based on the peak area ratio relative to the internal standard.
This technical guide provides foundational information for the use of DL-2-Methylbutyric acid-13C2 in a research setting. For specific applications, further optimization of the experimental protocols may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DL-2-Methylbutyric Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Methylbutyric Acid, Dl-2-(RG) | LGC Standards [lgcstandards.com]
- 6. Identification of the leucine-to-2-methylbutyric acid catabolic pathway of Lactococcus lactis [pubmed.ncbi.nlm.nih.gov]
- 7. Isoleucine biosynthesis from 2-methylbutyric acid by anaerobic bacteria from the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
